molecular formula C17H25N5O3 B15118910 tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Cat. No.: B15118910
M. Wt: 347.4 g/mol
InChI Key: GJJXETDQYMHEIX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with appropriate reagents.

    Oxadiazole Formation: The pyrazole derivative is then subjected to cyclization with reagents such as hydrazine and carbon disulfide to form the 1,2,4-oxadiazole ring.

    Piperidine Ring Introduction: The oxadiazole intermediate is further reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate under suitable conditions to introduce the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

Tert-butyl 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and medicinal applications.

Properties

Molecular Formula

C17H25N5O3

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N5O3/c1-5-22-13(6-9-18-22)15-19-14(20-25-15)12-7-10-21(11-8-12)16(23)24-17(2,3)4/h6,9,12H,5,7-8,10-11H2,1-4H3

InChI Key

GJJXETDQYMHEIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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